tert-butyl 2-(1-oxo-3H-2-benzofuran-5-yl)propanoate
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Overview
Description
tert-Butyl 2-(1-oxo-3H-2-benzofuran-5-yl)propanoate: is a chemical compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(1-oxo-3H-2-benzofuran-5-yl)propanoate typically involves the reaction between phthalic anhydride and tert-butyl acetoacetate. This reaction is regioselective and leads to the formation of the desired compound . The reaction conditions often include the use of sodium methoxide in methanol, which helps in achieving high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(1-oxo-3H-2-benzofuran-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized benzofuran derivatives, while reduction can produce less oxidized forms .
Scientific Research Applications
tert-Butyl 2-(1-oxo-3H-2-benzofuran-5-yl)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 2-(1-oxo-3H-2-benzofuran-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including enzyme activity and cellular signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
- tert-Butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate
- 5-tert-butyl-2-(5-tert-butyl-3-iodo-benzofuran-2-yl)-3-iodobenzofuran
- 4-tert-butyl-2-(5-tert-butyl-2-oxo-3H-benzofuran-3-yl)phenyl 3,5-di-tert-butyl-4-hydroxybenzoate
Comparison: tert-Butyl 2-(1-oxo-3H-2-benzofuran-5-yl)propanoate is unique due to its specific structure and the presence of the tert-butyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C15H18O4 |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
tert-butyl 2-(1-oxo-3H-2-benzofuran-5-yl)propanoate |
InChI |
InChI=1S/C15H18O4/c1-9(13(16)19-15(2,3)4)10-5-6-12-11(7-10)8-18-14(12)17/h5-7,9H,8H2,1-4H3 |
InChI Key |
KMCNOBRZEKPZND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C(=O)OC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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